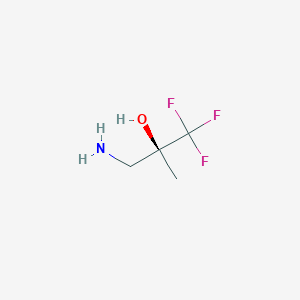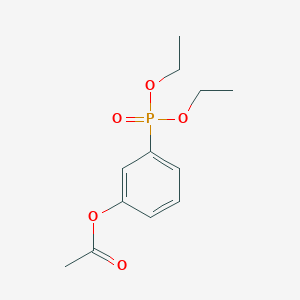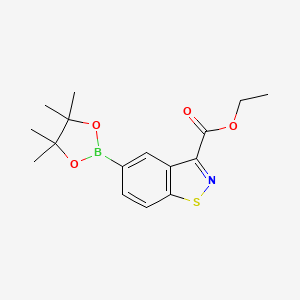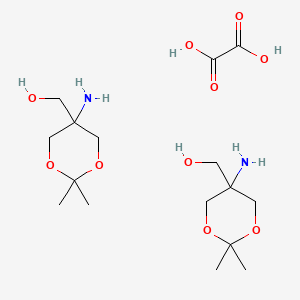
(2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-fluoropropanal with ammonia under controlled conditions to yield the desired product . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and distillation to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
Major products formed from these reactions include trifluoromethylated amines, alcohols, and other fluorinated derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .
Aplicaciones Científicas De Investigación
(2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various chemical processes . The amino group can participate in nucleophilic attacks, while the hydroxyl group can form hydrogen bonds, influencing the compound’s behavior in different reactions .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1,1,1-trifluoropropan-2-ol: Similar in structure but lacks the methyl group.
1,1,1-Trifluoro-2-propanol: Contains a hydroxyl group but no amino group.
1,1,1-Trifluoro-2-methyl-2-propanol: Similar but with different functional groups
Uniqueness
(2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol is unique due to the combination of its amino and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of fluorinated pharmaceuticals and specialty chemicals .
Propiedades
Fórmula molecular |
C4H8F3NO |
|---|---|
Peso molecular |
143.11 g/mol |
Nombre IUPAC |
(2S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H8F3NO/c1-3(9,2-8)4(5,6)7/h9H,2,8H2,1H3/t3-/m0/s1 |
Clave InChI |
TYJCFMFELXBCOZ-VKHMYHEASA-N |
SMILES isomérico |
C[C@](CN)(C(F)(F)F)O |
SMILES canónico |
CC(CN)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-(trifluoromethoxy)benzo[b]thiophene-2-carboxylate](/img/structure/B1507125.png)






![3-(4-Chlorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-C]pyridine](/img/structure/B1507138.png)

![6-Benzyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B1507143.png)



![2-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1,1-dimethylnonyloxy) carbonyloxyimino]-2-phenylacetonitrile](/img/structure/B1507150.png)
